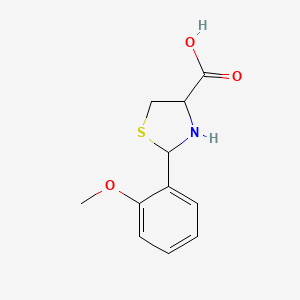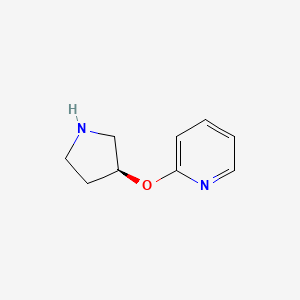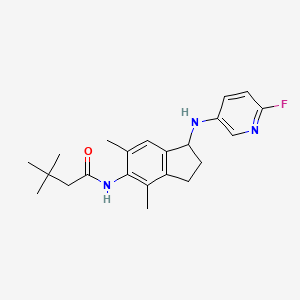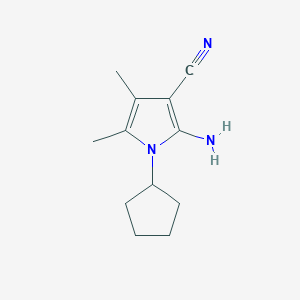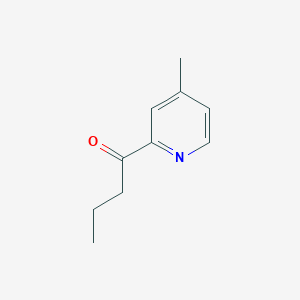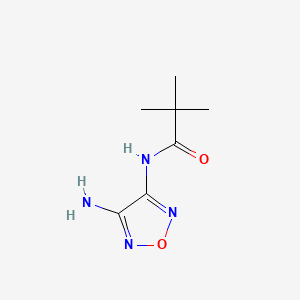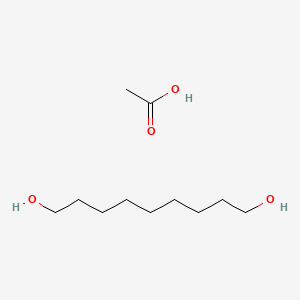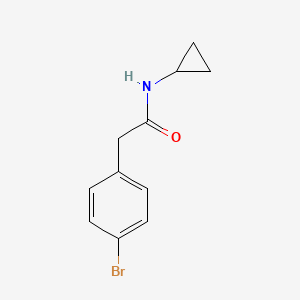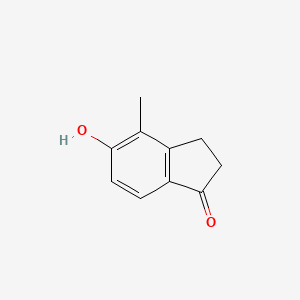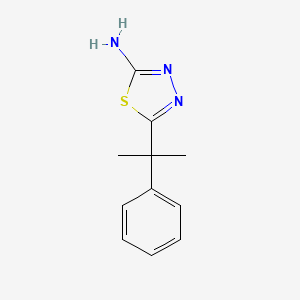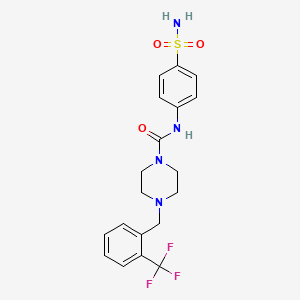
1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine
Vue d'ensemble
Description
1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as TASP0410457 and has a molecular weight of 457.56 g/mol.
Mécanisme D'action
The mechanism of action of 1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine involves the inhibition of the Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cancer cell survival and proliferation. By inhibiting this pathway, 1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine has also been found to exhibit anti-inflammatory and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine is its high potency against cancer cells. However, its low solubility in aqueous solutions can pose a challenge in its use for in vivo studies. Additionally, the compound has not been extensively studied in animal models, and its toxicity profile is not well understood.
Orientations Futures
There are several future directions for the research on 1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine. One area of interest is the development of more soluble analogs of the compound for in vivo studies. Additionally, further studies are needed to understand the toxicity profile of the compound and its potential for clinical use. Finally, the use of 1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine in combination with other anticancer drugs should be explored to enhance its efficacy.
Applications De Recherche Scientifique
1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine has been extensively studied for its potential application in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been found to enhance the efficacy of chemotherapy drugs such as doxorubicin and cisplatin.
Propriétés
IUPAC Name |
N-(4-sulfamoylphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O3S/c20-19(21,22)17-4-2-1-3-14(17)13-25-9-11-26(12-10-25)18(27)24-15-5-7-16(8-6-15)30(23,28)29/h1-8H,9-13H2,(H,24,27)(H2,23,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPAKCAUICXIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



